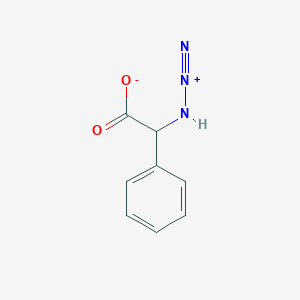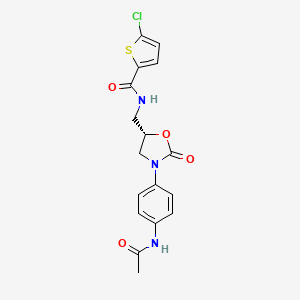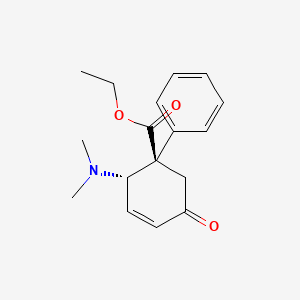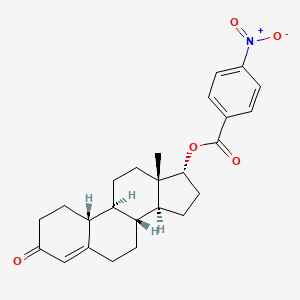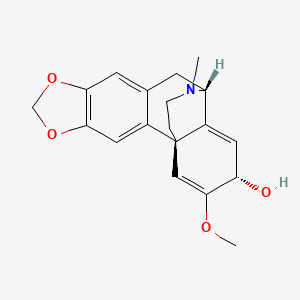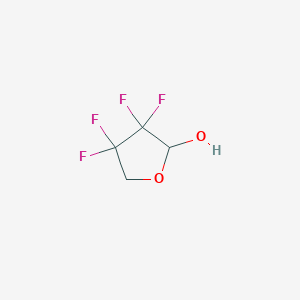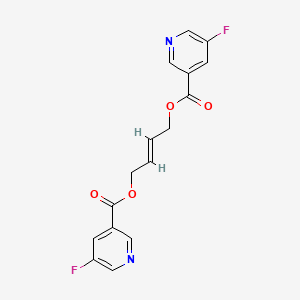
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate is an organic compound that features a unique combination of a butene backbone and a fluorinated pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate typically involves the reaction of 2-butene-1,4-diol with 5-fluoro-3-pyridinecarboxylic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products are substituted pyridines.
Aplicaciones Científicas De Investigación
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or modulate receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Butene-1,4-diyl 3-pyridinecarboxylate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-Butene-1,4-diyl 5-chloro-3-pyridinecarboxylate: The chlorine atom provides different electronic properties compared to fluorine.
2-Butene-1,4-diyl 5-bromo-3-pyridinecarboxylate: Bromine substitution leads to different steric and electronic effects.
Uniqueness
The presence of the fluorine atom in 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate makes it unique compared to its analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
37744-21-1 |
|---|---|
Fórmula molecular |
C16H12F2N2O4 |
Peso molecular |
334.27 g/mol |
Nombre IUPAC |
[(E)-4-(5-fluoropyridine-3-carbonyl)oxybut-2-enyl] 5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C16H12F2N2O4/c17-13-5-11(7-19-9-13)15(21)23-3-1-2-4-24-16(22)12-6-14(18)10-20-8-12/h1-2,5-10H,3-4H2/b2-1+ |
Clave InChI |
RSPXMXIMKISAIY-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=NC=C1F)C(=O)OC/C=C/COC(=O)C2=CC(=CN=C2)F |
SMILES canónico |
C1=C(C=NC=C1F)C(=O)OCC=CCOC(=O)C2=CC(=CN=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)
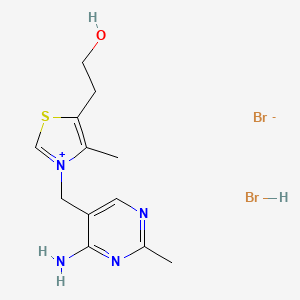
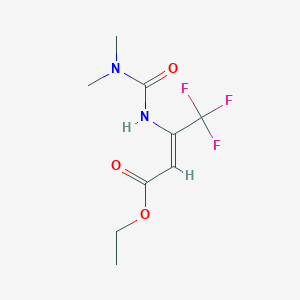
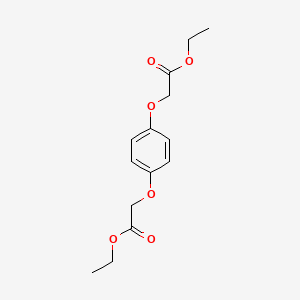
![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
